molecular formula C8H5F3NNaO2 B1408738 Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1803581-80-7

Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B1408738
CAS No.: 1803581-80-7
M. Wt: 227.12 g/mol
InChI Key: VSUBKVJBNDGWHT-UHFFFAOYSA-M
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Description

Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate: is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate typically involves the reaction of 4-(trifluoromethyl)pyridine with sodium acetate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Methyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound to investigate the interactions between fluorinated molecules and biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be exploited to design new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Sodium 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
  • Sodium 2-[4-(trifluoromethyl)phenyl]acetate
  • Sodium 2-[4-(trifluoromethyl)benzyl]acetate

Uniqueness: Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the presence of both a trifluoromethyl group and a pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a site for further functionalization.

Properties

IUPAC Name

sodium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUBKVJBNDGWHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-80-7
Record name sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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